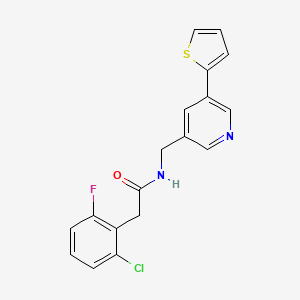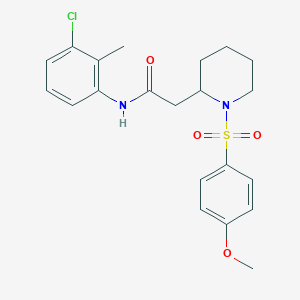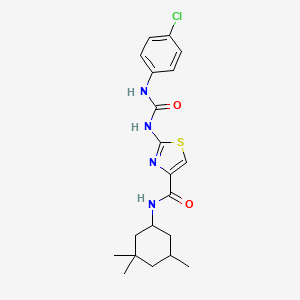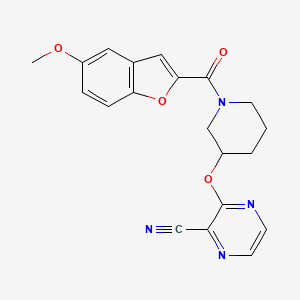![molecular formula C25H27N5OS B2638484 (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-benzylpiperazin-1-yl)methanone CAS No. 1013805-17-8](/img/structure/B2638484.png)
(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-benzylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The final step involves the reaction of the intermediate product with 4-benzylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for antimicrobial properties against various bacterial and fungal strains.
- Potential anti-inflammatory agent due to its ability to inhibit specific enzymes involved in inflammation.
- Explored as an anticancer agent, particularly for its ability to induce apoptosis in cancer cells.
Industry:
- Potential use in the development of new pharmaceuticals.
- Could be used in the synthesis of specialty chemicals for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-benzylpiperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Benzothiazole Moiety:
- Starting with 2-aminothiophenol and reacting it with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
-
Synthesis of the Pyrazole Ring:
- The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone under reflux conditions.
-
Coupling of Benzothiazole and Pyrazole:
- The benzothiazole derivative is then coupled with the pyrazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules such as proteins and nucleic acids. The benzothiazole moiety is known to intercalate with DNA, disrupting replication and transcription processes. The pyrazole and piperazine rings can interact with various enzymes, inhibiting their activity and leading to therapeutic effects such as antimicrobial and anti-inflammatory actions.
Molecular Targets and Pathways:
DNA Intercalation: Disrupts DNA replication and transcription.
Enzyme Inhibition: Inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Apoptosis Induction: Activates pathways leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
- (1-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)(4-benzylpiperazin-1-yl)methanone
- (1-(benzo[d]thiazol-2-yl)-5-ethyl-1H-pyrazol-3-yl)(4-benzylpiperazin-1-yl)methanone
Uniqueness:
- The isopropyl group in (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-benzylpiperazin-1-yl)methanone provides steric hindrance, potentially affecting its binding affinity and specificity compared to similar compounds with smaller alkyl groups.
- The combination of benzothiazole, pyrazole, and piperazine moieties in this specific arrangement is unique, offering a distinct profile of biological activities and chemical reactivity.
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazol-3-yl]-(4-benzylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5OS/c1-18(2)22-16-21(27-30(22)25-26-20-10-6-7-11-23(20)32-25)24(31)29-14-12-28(13-15-29)17-19-8-4-3-5-9-19/h3-11,16,18H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHFRPMATBNMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate](/img/structure/B2638402.png)


![2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2638406.png)

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2638409.png)

![1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2638414.png)

![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid](/img/structure/B2638416.png)



![1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2638424.png)
